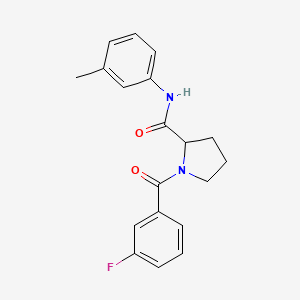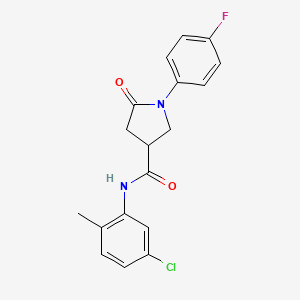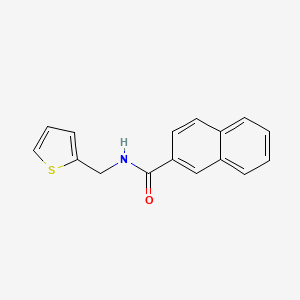![molecular formula C16H25NO6 B4892934 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) have been studied extensively. It has been found to have antioxidant effects, which may protect against oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial effects, which may be useful in the treatment of bacterial infections. The antitumor effects of this compound are also of interest, as it may have potential applications in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in lab experiments is its solubility in water and ethanol. This makes it easy to dissolve in various solutions for testing. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how it works and its potential applications.
Future Directions
There are many potential future directions for research on 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)). Some possible areas of study include its potential applications in the treatment of bacterial infections, cancer, and oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has promising potential for various scientific research applications.
Synthesis Methods
The synthesis of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) involves the reaction between 3-(2,3,6-trimethylphenoxy)propylamine and ethylene glycol in the presence of oxalic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
The potential applications of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in scientific research are vast. It has been studied for its antimicrobial, antitumor, and antioxidant properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have antitumor effects on various cancer cell lines, including breast and lung cancer cells. The antioxidant properties of this compound make it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
properties
IUPAC Name |
oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-11-5-6-12(2)14(13(11)3)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h5-6,15-16H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBNNZVEQGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
